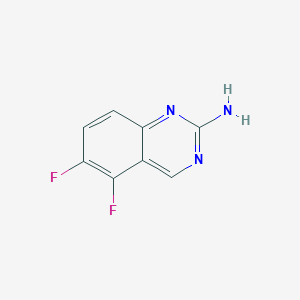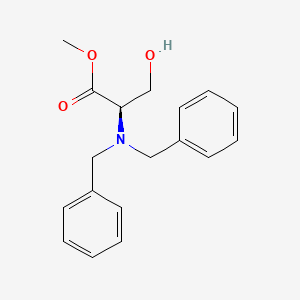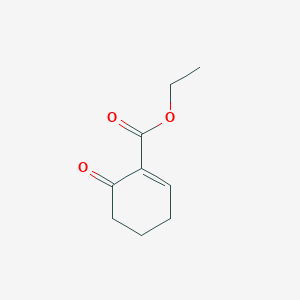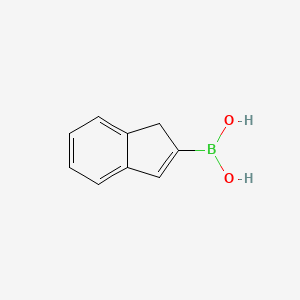
2-メチルアクリル酸ビフェニル-4-イルエステル
概要
説明
2-Methyl-acrylic acid biphenyl-4-YL ester, also known as biphenyl-4-yl methacrylate, is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . It is a colorless to pale yellow liquid with low solubility in water but soluble in organic solvents such as ethers and alcohols . This compound is commonly used in the synthesis of high molecular weight polymers and has applications in various industries, including coatings, adhesives, and light-sensitive materials .
科学的研究の応用
2-Methyl-acrylic acid biphenyl-4-YL ester has a wide range of applications in scientific research:
作用機序
Target of Action
It is commonly used in the synthesis of high polymer compounds , suggesting that its targets could be the components involved in polymer formation.
Mode of Action
It is known to participate in free radical polymerization reactions to prepare thermosetting materials, coatings, and adhesives . This suggests that it may interact with its targets by forming covalent bonds, leading to the formation of polymer structures.
Action Environment
The action, efficacy, and stability of 2-Methyl-acrylic acid biphenyl-4-YL ester can be influenced by various environmental factors. For instance, the compound is a colorless to light yellow liquid with a relatively low solubility, but it is soluble in organic solvents such as ether and alcohol . Therefore, the presence of these solvents can impact its action and efficacy. Additionally, safety precautions suggest that it should be stored in a closed container and kept away from sources of ignition and oxidizers , indicating that its stability could be affected by exposure to heat or oxidative conditions.
生化学分析
Biochemical Properties
2-Methyl-acrylic acid biphenyl-4-YL ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in free radical polymerization reactions, which are essential for synthesizing polymers with specific functionalities . The interactions between 2-Methyl-acrylic acid biphenyl-4-YL ester and biomolecules are primarily based on its ester functional group, which can form covalent bonds with amino acids in proteins, leading to modifications in protein structure and function .
Cellular Effects
2-Methyl-acrylic acid biphenyl-4-YL ester has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles . Additionally, 2-Methyl-acrylic acid biphenyl-4-YL ester can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 2-Methyl-acrylic acid biphenyl-4-YL ester involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, 2-Methyl-acrylic acid biphenyl-4-YL ester can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-acrylic acid biphenyl-4-YL ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Methyl-acrylic acid biphenyl-4-YL ester can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-acrylic acid biphenyl-4-YL ester vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism . At high doses, 2-Methyl-acrylic acid biphenyl-4-YL ester can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Methyl-acrylic acid biphenyl-4-YL ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, 2-Methyl-acrylic acid biphenyl-4-YL ester can influence the overall metabolic balance within the cell by modulating the activity of specific metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Methyl-acrylic acid biphenyl-4-YL ester within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, leading to changes in cellular processes .
Subcellular Localization
2-Methyl-acrylic acid biphenyl-4-YL ester exhibits specific subcellular localization patterns. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its activity and function, affecting various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-acrylic acid biphenyl-4-YL ester typically involves an esterification reaction. One common method is the reaction of methacrylic anhydride with 4-phenylphenol in the presence of a base catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . The reaction can be represented as follows:
Methacrylic anhydride+4-PhenylphenolBase catalyst2-Methyl-acrylic acid biphenyl-4-YL ester
Industrial Production Methods
In industrial settings, the production of 2-Methyl-acrylic acid biphenyl-4-YL ester can be scaled up using continuous flow reactors to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, which are crucial for optimizing the esterification process .
化学反応の分析
Types of Reactions
2-Methyl-acrylic acid biphenyl-4-YL ester undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form high molecular weight polymers.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Polymerization: High molecular weight polymers used in coatings and adhesives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Methacrylic acid and biphenyl-4-ol.
類似化合物との比較
Similar Compounds
Uniqueness
2-Methyl-acrylic acid biphenyl-4-YL ester is unique due to its specific structural features that allow it to form polymers with desirable properties such as high thermal stability and mechanical strength . Its ability to undergo various chemical reactions also makes it a versatile compound for different applications in research and industry .
特性
IUPAC Name |
(4-phenylphenyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12(2)16(17)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJFLAMVALNBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461298 | |
| Record name | 2-METHYL-ACRYLIC ACID BIPHENYL-4-YL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46904-74-9 | |
| Record name | 2-METHYL-ACRYLIC ACID BIPHENYL-4-YL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1624540.png)

![N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1624544.png)


![2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel](/img/structure/B1624548.png)


![2-[2-(2-Chloroethoxy)ethoxy]oxane](/img/structure/B1624553.png)
![2-[(4-Hydroxyphenyl)thio]propanoic acid ehtyl ester](/img/structure/B1624555.png)


